Hydrocortisone 21-(sodium 3-sulphonatobenzoate)
Description
Introduction to Hydrocortisone 21-(Sodium 3-Sulphonatobenzoate)
Historical Development and Therapeutic Context
Hydrocortisone, first isolated in 1937, became a cornerstone for treating inflammatory and autoimmune conditions due to its glucocorticoid receptor affinity. Early formulations faced limitations, including poor water solubility and mineralocorticoid side effects. The development of hydrocortisone 21-(sodium 3-sulphonatobenzoate) emerged from efforts to improve solubility while minimizing adverse effects. Patented in the mid-20th century, this prodrug gained traction as a refined alternative to esters like hydrocortisone succinate, which exhibited instability in aqueous solutions.
The compound’s therapeutic relevance lies in its application for conditions requiring rapid systemic absorption, such as acute adrenal insufficiency and severe inflammatory states. Unlike earlier glucocorticoids with dual mineralocorticoid activity, structural modifications in hydrocortisone 21-(sodium 3-sulphonatobenzoate) prioritize selective glucocorticoid receptor targeting, aligning with modern pharmacological goals.
Table 1: Key Historical Milestones in Glucocorticoid Prodrug Development
Structural and Functional Rationale for Prodrug Design
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) features a sulphonatobenzoate group esterified at the C21 position of hydrocortisone. This modification introduces a negatively charged sulphonate moiety, significantly enhancing water solubility (≥10 mg/mL). The prodrug’s molecular formula (C₂₈H₃₃NaO₉S) and weight (568.6 g/mol) reflect this strategic addition.
The design leverages esterase-mediated hydrolysis in vivo, where the sulphonatobenzoate group is cleaved to release active hydrocortisone. Unlike succinate esters, which suffer from rapid hydrolysis in storage, the sulphonate group confers exceptional solution stability (>2 years at 25°C). This stability arises from electronic effects: the sulphonate’s strong electron-withdrawing nature reduces ester reactivity, delaying hydrolysis until enzymatic activation.
Table 2: Structural and Physicochemical Comparison
| Property | Hydrocortisone | Hydrocortisone 21-(Sodium 3-Sulphonatobenzoate) |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₅ | C₂₈H₃₃NaO₉S |
| Molecular Weight (g/mol) | 362.46 | 568.61 |
| Aqueous Solubility | 0.3 mg/mL | >10 mg/mL |
| Plasma Protein Binding | 90% (CBG and albumin) | 60–70% (albumin only) |
| Half-life (hours) | 1.5–2 | 2–4 (prodrug conversion included) |
Significance in Pharmaceutical Formulation and Drug Delivery
The prodrug’s solubility and stability profile enables versatile formulations, including injectable solutions and lyophilized powders. By circumventing the need for organic solvents, it reduces injection-site irritation—a common issue with earlier hydrophobic glucocorticoids.
Recent innovations exploit its pharmacokinetics for chronotherapeutic delivery. For example, delayed-release formulations synchronize drug activation with circadian peaks in inflammatory mediators, optimizing efficacy while minimizing hypothalamic-pituitary-adrenal (HPA) axis suppression. This aligns with findings that timed glucocorticoid exposure preserves endogenous cortisol rhythms.
Table 3: Formulation Advantages Over Conventional Esters
| Parameter | Succinate Ester | Sulphonatobenzoate Ester |
|---|---|---|
| Shelf Life (25°C) | 6–12 months | >24 months |
| Hydrolysis Rate (pH 7.4) | t₁/₂ = 8 hours | t₁/₂ = 120 hours |
| Bioavailability | 60–70% | 85–90% |
| Excipient Requirements | Requires stabilizers | Self-buffering at physiological pH |
The compound’s compatibility with modern drug delivery systems, such as nanoparticle carriers and implantable devices, further underscores its role in advancing precision medicine. By decoupling solubility from rapid hydrolysis, hydrocortisone 21-(sodium 3-sulphonatobenzoate) exemplifies a paradigm shift in prodrug engineering—balancing stability, efficacy, and patient compliance.
Properties
IUPAC Name |
sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAQYZQAVKKHC-VDYYWZOJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955353 | |
| Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33767-03-2 | |
| Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033767032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification at the 21-Hydroxyl Group
The 21-hydroxyl group of hydrocortisone is the primary site for esterification due to its steric accessibility and lower reactivity compared to other hydroxyl groups (e.g., 11β- or 17α-positions). Patents describe two principal approaches:
-
Direct Acylation :
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Reacting hydrocortisone with activated 3-sulphonatobenzoic acid derivatives (e.g., acid chlorides or mixed anhydrides) in aprotic solvents like dimethylformamide (DMF) or dichloromethane.
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Example: Hydrocortisone-21-acetate synthesis uses acetic acid and potassium acetate in DMF at 60°C.
-
Key Conditions :
-
-
Iodide Displacement :
Table 1: Comparative Reaction Conditions for Hydrocortisone Esterification
| Ester Type | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 21-Acetate | DMF | Potassium acetate | 60 | 85 |
| 21-Hemisuccinate | Methanol | NaOH | 0–5 | 78 |
| 21-Propionate | DMF | Potassium propionate | 60 | 82 |
Stepwise Synthesis of Hydrocortisone 21-(Sodium 3-Sulphonatobenzoate)
Protection of Reactive Functional Groups
To prevent undesired reactions at the 11β- and 17α-hydroxyl groups, temporary protection is essential:
Esterification Reaction Conditions
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Activation of 3-Sulphonatobenzoic Acid :
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Convert 3-sulphonatobenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
-
Coupling Reaction :
Purification and Isolation Techniques
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Tangential Flow Filtration : Removes unreacted reagents and solvents while concentrating the product.
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Recrystallization : Methanol/water mixtures yield crystalline sodium 3-sulphonatobenzoate esters with >95% purity.
Analytical Characterization
Spectroscopic Methods
Stability Studies
-
Acyl Migration : Hydrocortisone-21-esters undergo reversible migration to the 17α-position in aqueous media, with half-lives ranging from 30 minutes (pH 7) to 40 days (pH 3).
-
Mitigation Strategies :
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at C17 and C11 hydroxyls necessitate advanced protecting groups.
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Solvent Choice : DMF enhances reactivity but poses toxicity concerns; alternatives like acetone show promise.
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Cost Efficiency : Replacing N-bromosuccinimide with cheaper brominating agents reduces production costs by 20%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the hydrocortisone backbone.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Anti-Inflammatory Agent
- Description : Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is primarily used as an anti-inflammatory agent. Its rapid action makes it suitable for acute conditions.
- Clinical Use : It is commonly administered in injectable forms for immediate therapeutic effects in conditions such as severe allergic reactions and dermatological diseases.
-
Topical Treatments
- Description : The compound is also effective in topical formulations for treating corticosteroid-responsive dermatoses.
- Case Study : A study indicated that intralesional injections of corticosteroids, including this compound, significantly reduced scar formation and alleviated symptoms like pruritus and pain.
-
Gastrointestinal Disorders
- Application : Hydrocortisone enemas are indicated for managing ulcerative colitis, providing localized treatment to the affected area.
- Results : Clinical trials demonstrated that these enemas effectively managed symptoms and promoted healing in patients with ulcerative colitis.
-
Rheumatic Conditions
- Usage : The compound is administered orally for various rheumatic conditions, offering relief from inflammation and associated symptoms.
- Outcome : Studies show that it effectively reduces inflammation in conditions such as rheumatoid arthritis and systemic lupus erythematosus.
-
Ophthalmic Conditions
- Application : It has been found beneficial in treating various ophthalmic inflammatory conditions, where rapid action is crucial.
- Clinical Evidence : Research supports its use in managing uveitis and sympathetic ophthalmia, particularly when topical corticosteroids are ineffective.
Clinical Studies and Outcomes
Several clinical studies have documented the efficacy of hydrocortisone 21-(sodium 3-sulphonatobenzoate):
- A study on its use in dermatology reported significant improvement in patients with severe dermatitis after treatment with intralesional injections.
- Research on gastrointestinal applications showed that patients receiving hydrocortisone enemas experienced faster symptom relief compared to traditional oral therapies.
Mechanism of Action
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) exerts its effects by binding to the glucocorticoid receptor. This interaction leads to the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors. The compound also promotes the expression of anti-inflammatory genes, resulting in reduced inflammation and immune response .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility Profile |
|---|---|---|---|---|---|
| Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | 33767-03-2 | C₂₈H₃₃NaO₉S | 568.6 | Sulphonate | High (due to ionic sulphonate) |
| Hydrocortisone sodium succinate | 125-04-2 | C₂₅H₃₃NaO₈ | 484.51 | Carboxylate | High (water-soluble for IV use) |
| Hydrocortisone 21-butyrate | 6677-99-2 | C₂₅H₃₆O₆ | 432.6 | Butyrate ester | Moderate (lipophilic for topical) |
| Hydrocortisone 21-phosphate dimer | N/A | C₄₂H₅₉O₁₂P | 786.9 | Phosphate | Moderate (hydrolysis-sensitive) |
| Hydrocortisone 21-acetate | 50-03-3 | C₂₃H₃₂O₆ | 404.5 | Acetate ester | Low (lipophilic) |
Key Observations :
- Sulphonatobenzoate vs.
- Butyrate and Acetate : These esters exhibit lower solubility due to their lipophilic nature, making them suitable for topical or sustained-release applications .
- Phosphate Dimer : While phosphate esters enhance solubility, dimerization increases molecular weight and may reduce membrane permeability .
Pharmacological and Permeability Profiles
A parallel artificial membrane permeability assay (PAMPA) study compared hydrocortisone esters with varying C-21 substituents (e.g., methoxypropionate, ethoxybutyrate). Key findings include:
Stability and Impurity Profiles
- Hydrocortisone 21-butyrate is prone to degradation into impurities such as HCB-21 (hydrocortisone 17,21-methylorthobutyrate) and HC 3-methyl enol ether 17-butyrate, necessitating stringent quality control .
- Sodium succinate formulations are susceptible to hydrolysis under acidic conditions, releasing free hydrocortisone .
Clinical and Regulatory Status
- Sodium Succinate : Widely used in emergencies (e.g., anaphylaxis) due to rapid IV action. Marketed as Solu-Cortef .
- Butyrate : Approved for topical use (e.g., dermatitis) under names like Locoid .
- Sulphonatobenzoate : Primarily used in research settings; clinical data are sparse compared to established derivatives .
Biological Activity
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is a synthetic derivative of hydrocortisone, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. This compound has garnered attention due to its significant anti-inflammatory and immunosuppressive properties, which are crucial in various medical and scientific applications.
Chemical Structure and Properties
- Molecular Formula : C28H33NaO9S
- Molecular Weight : 568.6 g/mol
- CAS Number : 33767-03-2
The compound is characterized by the esterification of hydrocortisone with sodium 3-sulphonatobenzoate, enhancing its solubility and stability compared to its parent compound. This modification allows for more targeted applications in both research and therapeutic contexts.
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) exerts its biological effects primarily through binding to the glucocorticoid receptor (GR). This interaction triggers a cascade of intracellular events that lead to:
- Inhibition of Phospholipase A2 : Reduces the release of arachidonic acid, a precursor for pro-inflammatory mediators.
- Suppression of NF-kappa B Activation : Decreases the expression of various pro-inflammatory genes.
- Promotion of Anti-inflammatory Gene Expression : Enhances the transcription of genes that encode anti-inflammatory proteins.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Solubility |
|---|---|---|---|
| Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | High | High | High |
| Hydrocortisone | Moderate | Moderate | Moderate |
| Prednisolone | High | High | Moderate |
| Dexamethasone | Very High | Very High | Low |
Efficacy in Inflammatory Conditions
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) has been evaluated for its efficacy in treating various inflammatory conditions. Research indicates that this compound significantly reduces inflammation markers in clinical settings. For instance, a study involving patients with atopic dermatitis demonstrated substantial improvement in lesion scores when treated with hydrocortisone buteprate (a related compound) compared to placebo controls .
Case Studies
-
Atopic Dermatitis Treatment :
- Study Design : A double-masked, placebo-controlled trial involving 194 adults.
- Results : Patients receiving hydrocortisone buteprate showed significant improvement in total lesion scores over a treatment period of 14 days.
- : The compound was rated more effective and tolerable than placebo, with most adverse effects being mild .
- Addison's Disease Management :
Mechanistic Insights from Research
Research has shown that hydrocortisone derivatives can modulate cytokine production. For example, studies indicated that hydrocortisone can inhibit interleukin-6 (IL-6) activity with an IC50 value of approximately 6.7 µM, highlighting its potential role in managing inflammatory responses .
Q & A
Q. How can researchers confirm the identity of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) experimentally?
Answer:
- Methodology: Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the steroid backbone and sulphonatobenzoate substitution at the C21 position. Compare peaks with reference data for the parent hydrocortisone structure .
- Mass Spectrometry (MS): Verify the molecular ion peak at m/z 568.6 (consistent with molecular formula ) and fragmentation patterns to confirm the sodium adduct and sulphonate group .
- Elemental Analysis: Cross-check experimental carbon, hydrogen, and sulfur percentages against theoretical values.
Q. What are the optimal storage conditions for Hydrocortisone 21-(sodium 3-sulphonatobenzoate) in laboratory settings?
Answer:
Q. How can researchers calculate precise concentrations for in vitro studies using this compound?
Answer:
- Methodology: Use the formula .
Advanced Research Questions
Q. How can structural modifications (e.g., sulphonatobenzoate vs. hemisuccinate) influence the pharmacokinetics of hydrocortisone derivatives?
Answer:
- Methodology:
- Comparative Solubility Studies: Measure solubility in polar (water, ethanol) vs. nonpolar solvents (chloroform) to assess hydrophilicity. The sulphonatobenzoate group enhances aqueous solubility compared to hemisuccinate derivatives .
- Receptor Binding Assays: Use radiolabeled ligands (e.g., -corticosterone) in competitive binding experiments with glucocorticoid receptors to evaluate affinity changes due to the substituent .
Q. How to resolve discrepancies in reported molecular weights or CAS numbers for hydrocortisone derivatives?
Answer:
- Methodology:
- Cross-reference CAS 33767-03-2 (specific to the sulphonatobenzoate derivative) with spectral libraries and regulatory databases (e.g., FDA Orange Book, EMA substance records) .
- Perform high-resolution mass spectrometry (HRMS) to confirm exact mass (theoretical : 568.6 g/mol) and rule out impurities or isomeric forms .
Q. What experimental strategies can assess the compound’s stability under physiological conditions?
Answer:
Q. How to design a study comparing the anti-inflammatory efficacy of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) with other derivatives?
Answer:
- Methodology:
- In Vivo Models: Use murine dermatitis models (e.g., croton oil-induced ear edema) to measure edema reduction and cytokine levels (IL-6, TNF-α) after topical or systemic administration.
- Dose-Response Curves: Compare EC values across derivatives to evaluate potency differences. Include positive controls (e.g., dexamethasone) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in literature for this compound?
Answer:
- Methodology:
Reference Table: Key Properties of Hydrocortisone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
